molecular formula C8H5Cl2NS B017839 5-Chloro-2-(chloromethyl)-1,3-benzothiazole CAS No. 110704-19-3

5-Chloro-2-(chloromethyl)-1,3-benzothiazole

Cat. No. B017839
CAS RN: 110704-19-3
M. Wt: 218.1 g/mol
InChI Key: LNZBRKLHATUCPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole and its derivatives involves various chemical reactions, providing insights into its chemical behavior and potential applications. One approach for synthesizing derivatives includes the reaction of 1,3,5-triphenyl-1,3,5-triazines with chlorocarbonylsulfenyl chloride, leading to the formation of chloromethyl benzothiazolones which are then substituted by different nucleophiles (Tanabe & Sanemitsu, 1988). Such methods highlight the compound's versatility and the potential for creating a wide range of functionalized derivatives.

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial for exploring its chemical and physical properties. Detailed molecular structure analysis can be obtained through crystallography and spectroscopy studies. For instance, the crystal structure analysis of related benzothiazole derivatives provides insights into the compound's conformation and intermolecular interactions (Aydin et al., 2002).

Chemical Reactions and Properties

The reactivity of this compound towards various nucleophiles and its subsequent chemical transformations are of significant interest. For example, N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles undergo nucleophilic substitution to afford s-triazolo- and 1,2,4-oxadiazolo fused systems, demonstrating the compound's ability to participate in complex chemical reactions that yield heterocyclic compounds with potential biological activity (Abdel-rahman et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Investigations into the compound's physical properties are essential for its application in material science and pharmaceuticals. For instance, the synthesis and characterization of benzothiazole derivatives reveal their potential as antimicrobial agents, which is partly determined by their physical properties (Naganagowda & Petsom, 2011).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability under different conditions, and interaction with other chemical substances, are fundamental aspects of its study. These properties are crucial for designing chemical reactions and understanding the compound's behavior in various environments. Research on the synthesis and properties of related thiazole derivatives provides valuable insights into the chemical nature and potential applications of these compounds (Utinan et al., 1991).

Scientific Research Applications

Therapeutic Potential and Pharmacological Activities

Benzothiazole derivatives, including 5-Chloro-2-(chloromethyl)-1,3-benzothiazole, are recognized for their broad spectrum of pharmacological and biological activities. They exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. 2-Arylbenzothiazoles, a category to which this compound could be related, are particularly highlighted for their potential as antitumor agents. The structural simplicity of these compounds makes them attractive for the development of new therapeutic agents targeting various human diseases (Kamal, Hussaini, & Malik, 2015; Bhat & Belagali, 2020).

Anticancer Research

Recent advances have positioned 2-arylbenzothiazoles as crucial pharmacophores in anticancer research. These derivatives have shown promising biological profiles and are being developed into drug candidates for cancer chemotherapy. The wide range of structural modifications available to the benzothiazole scaffold allows for the design of novel antitumor agents with potential clinical applications (Ahmed et al., 2012).

Synthesis and Transformations

The synthesis and functionalization of benzothiazole derivatives, including the targeted this compound, are areas of intense research. These activities focus on developing new methods that are efficient, environmentally friendly, and capable of producing a wide variety of derivatives. Such synthetic advancements support the broader application of benzothiazole compounds in medicinal chemistry and drug discovery (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBRKLHATUCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445057
Record name 5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110704-19-3
Record name 5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.966 g of 2-amino-4-chloro-benzenethiol was dissolved in 10 ml of abs. ethanol. 1.44 g of 2-chloro-1,1,1-triethoxy-ethane were added and the reaction was heated at 60° C. overnight. The reaction mixture was then concentrated in vacuo, dissolved in diethyl ether and the organic phase was washed once each with 5% aqueous hydrochloric acid, followed by water and 10% aqueous sodium bicarbonate. The organic layer was dried with magnesium sulfate and concentrated in vacuo. Purification by flash chromatography on silica with heptanes/dichloromethane afforded 1.071 g of 5-chloro-2-chloromethyl benzothiazole as a yellow solid.
Quantity
0.966 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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